3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
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Overview
Description
1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile is a complex heterocyclic compound that features a unique fusion of pyrrolo, pyrido, and benzimidazole rings
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to induce a variety of effects, including changes in gene expression, alterations in cell morphology, and modulation of cellular functions .
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with biopolymers in living systems .
Cellular Effects
Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzimidazole derivatives can interact with biopolymers in the living system due to their structural similarity to naturally occurring nucleotides . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .
Preparation Methods
The synthesis of 1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile typically involves multi-step synthetic routes. One common method involves the cyclocondensation of benzimidazole derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the heterocyclic core .
Scientific Research Applications
1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its unique structure, it is explored as a potential therapeutic agent for various diseases, including infectious diseases and cancer.
Comparison with Similar Compounds
1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar heterocyclic core and exhibit a range of biological activities.
Benzimidazole derivatives: Known for their diverse pharmacological properties, these compounds are structurally related and often used in medicinal chemistry.
Pyrido[1,2-a]benzimidazole derivatives: These compounds have a similar fused ring system and are studied for their potential therapeutic applications.
The uniqueness of 1-[3-(dimethylamino)propyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-14-15-9-12-24(11-6-10-23(2)3)20(15)25-18-8-5-4-7-17(18)22-19(25)16(14)13-21/h4-5,7-8H,6,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADBDSGDOVCGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCCN(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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